molecular formula C6H9NaO4S B148019 SodiuM Benzenesulfinate Dihydrate CAS No. 25932-11-0

SodiuM Benzenesulfinate Dihydrate

Cat. No.: B148019
CAS No.: 25932-11-0
M. Wt: 200.19 g/mol
InChI Key: MYXJYAIKMQJHIB-UHFFFAOYSA-M
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Description

Sodium Benzenesulfinate Dihydrate is a chemical compound with the molecular formula C6H5NaO2S·2H2O. It is a white to light yellow powder or crystalline solid that is soluble in water. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Safety and Hazards

Sodium Benzenesulfinate Dihydrate should be handled with care. Avoid contact with skin and eyes, and avoid breathing mist, gas, or vapors . Use personal protective equipment and ensure adequate ventilation . In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium Benzenesulfinate Dihydrate can be synthesized through the reaction of benzenesulfinic acid with sodium hydroxide in the presence of water. The reaction typically proceeds as follows:

C6H5SO2H+NaOH+2H2OC6H5SO2Na2H2O\text{C6H5SO2H} + \text{NaOH} + 2\text{H2O} \rightarrow \text{C6H5SO2Na}·2\text{H2O} C6H5SO2H+NaOH+2H2O→C6H5SO2Na⋅2H2O

The reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of benzenesulfinic acid to this compound.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the continuous addition of benzenesulfinic acid to a solution of sodium hydroxide, followed by crystallization and drying to obtain the dihydrate form. The purity of the final product is typically greater than 98% .

Chemical Reactions Analysis

Types of Reactions

Sodium Benzenesulfinate Dihydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzenesulfonic acid.

    Reduction: It can be reduced to form benzenesulfinic acid.

    Substitution: It can participate in nucleophilic substitution reactions to form sulfonylated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Sodium Benzenesulfinate Dihydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a sulfonylating agent in organic synthesis to introduce sulfonyl groups into organic molecules.

    Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is used in the preparation of certain drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium Benzenesulfinate Dihydrate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-methylbenzenesulfinate tetrahydrate
  • Sodium 4-nitrobenzene-1-sulfinate
  • 2-Fluoro-4-methylbenzenesulfinic acid sodium salt

Uniqueness

Sodium Benzenesulfinate Dihydrate is unique due to its high solubility in water and its ability to participate in a wide range of chemical reactions. Its dihydrate form provides additional stability and ease of handling compared to other similar compounds .

Properties

IUPAC Name

sodium;benzenesulfinate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S.Na.2H2O/c7-9(8)6-4-2-1-3-5-6;;;/h1-5H,(H,7,8);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXJYAIKMQJHIB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)[O-].O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180600
Record name Benzenesulfinic acid, sodium salt, dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25932-11-0
Record name Benzenesulfinic acid, sodium salt, dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025932110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfinic acid, sodium salt, dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfinic acid sodium salt dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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